1,1,3,3-Tetramethylguanidine hydrochloride
Overview
Description
1,1,3,3-Tetramethylguanidine hydrochloride is an organic compound with the molecular formula C5H14ClN3. It is a derivative of 1,1,3,3-tetramethylguanidine, a strong base commonly used in organic synthesis. This compound is known for its high basicity and is often employed as a catalyst in various chemical reactions.
Preparation Methods
1,1,3,3-Tetramethylguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydrocyanic acid with dimethylamine in the presence of chlorine in an alcohol solvent, such as methanol or ethanol . The reaction conditions typically include a temperature range of 0-75°C, with the optimal range being 20-40°C when methanol is used as the solvent . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
1,1,3,3-Tetramethylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can promote the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones.
Substitution: It is employed in the preparation of alkyl nitriles from alkyl halides and 3′-alkylthymidines from 3′-nitrothymidines.
Catalysis: It serves as an efficient and selective catalyst for the benzoylation of alcohols.
Common reagents used in these reactions include alkyl halides, nitrothymidines, and bismuth compounds. The major products formed from these reactions are alkyl nitriles, aldehydes, and ketones.
Scientific Research Applications
1,1,3,3-Tetramethylguanidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,3,3-tetramethylguanidine hydrochloride primarily involves its strong basicity. It acts as a proton acceptor, facilitating various chemical reactions by deprotonating substrates and stabilizing reaction intermediates. This property makes it an effective catalyst in organic synthesis, particularly in reactions requiring strong bases .
Comparison with Similar Compounds
1,1,3,3-Tetramethylguanidine hydrochloride can be compared with other similar compounds, such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Both compounds are strong bases used in organic synthesis, but this compound is often preferred due to its higher solubility in water.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Similar to DBU, DBN is another strong base used in organic synthesis.
Other related compounds include dimethylurea, metformin, and buformin . The uniqueness of this compound lies in its high basicity and versatility in various chemical reactions.
Properties
IUPAC Name |
[amino(dimethylamino)methylidene]-dimethylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c1-7(2)5(6)8(3)4;/h6H,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZEOLIKDSQTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1729-17-5 | |
Record name | Guanidine, N,N,N′,N′-tetramethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1729-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, 1,1,3,3-tetramethyl-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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